5,6-Difluorobenzoxazole-2-thiol
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Overview
Description
5,6-Difluorobenzo[d]oxazole-2-thiol is a chemical compound with the molecular formula C7H3F2NOS. It is a derivative of benzoxazole, characterized by the presence of two fluorine atoms at the 5 and 6 positions and a thiol group at the 2 position.
Preparation Methods
The synthesis of 5,6-difluorobenzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with appropriate fluorinated reagents. One common method includes the use of phosphorus pentachloride (PCl5) in toluene, where the substituted 2-thiolbenzoxazoles are heated to reflux for a couple of hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5,6-Difluorobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiolates.
Scientific Research Applications
5,6-Difluorobenzo[d]oxazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5,6-difluorobenzo[d]oxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5,6-Difluorobenzo[d]oxazole-2-thiol can be compared with other similar compounds such as:
5-Fluorobenzoxazole-2-thiol: This compound has only one fluorine atom and exhibits different reactivity and biological activity.
5,6-Difluorobenzo[d]thiazole-2-thiol: This compound has a sulfur atom in place of the oxygen in the oxazole ring, leading to distinct chemical properties and applications
Properties
Molecular Formula |
C7H3F2NOS |
---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
5,6-difluoro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H3F2NOS/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H,10,12) |
InChI Key |
IKRSLJZDMDZNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC(=S)N2 |
Origin of Product |
United States |
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